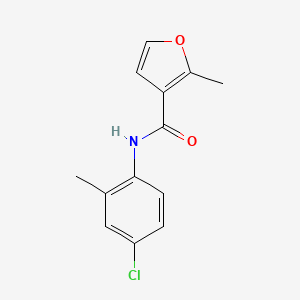
N-(2-chlorobenzyl)-N'-(3-methylbutyl)ethanediamide
Übersicht
Beschreibung
N-(2-chlorobenzyl)-N'-(3-methylbutyl)ethanediamide, also known as chlorfenapyr, is a pesticide that belongs to the chemical class of pyrroles. It was first introduced in Japan in 1995 and has since been used globally to control pests in agriculture and public health settings. Chlorfenapyr acts as a mitochondrial uncoupler, disrupting cellular respiration and leading to the death of target organisms.
Wirkmechanismus
Chlorfenapyr acts as a mitochondrial uncoupler, disrupting the electron transport chain and inhibiting ATP synthesis. This leads to a decrease in cellular energy production and ultimately results in the death of target organisms. Chlorfenapyr is unique in that it is a pro-insecticide, meaning that it is converted to its active form by the target organism's enzymes.
Biochemical and Physiological Effects:
Chlorfenapyr has been shown to have a broad spectrum of activity against a variety of pests. It has been found to be effective against insecticide-resistant pests, making it a valuable tool in pest control. Chlorfenapyr has also been shown to have low toxicity to mammals, making it a safer alternative to other pesticides.
Vorteile Und Einschränkungen Für Laborexperimente
Chlorfenapyr has several advantages for use in laboratory experiments. It is relatively easy to synthesize, making it readily available for research purposes. Additionally, its broad spectrum of activity and low toxicity make it a useful tool for studying pest control and resistance. However, N-(2-chlorobenzyl)-N'-(3-methylbutyl)ethanediamide's mechanism of action is not fully understood, which may limit its use in certain research applications.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorobenzyl)-N'-(3-methylbutyl)ethanediamide. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce its environmental impact. Additionally, further research is needed to fully understand N-(2-chlorobenzyl)-N'-(3-methylbutyl)ethanediamide's mechanism of action and its potential for use in controlling insecticide-resistant pests. Finally, more studies are needed to assess the long-term effects of N-(2-chlorobenzyl)-N'-(3-methylbutyl)ethanediamide on non-target organisms and the environment.
Wissenschaftliche Forschungsanwendungen
Chlorfenapyr has been extensively studied for its efficacy in controlling a variety of pests, including insects, mites, and nematodes. It has been used in agriculture to control pests in crops such as cotton, vegetables, and fruit trees. In public health settings, N-(2-chlorobenzyl)-N'-(3-methylbutyl)ethanediamide has been used to control bed bugs, cockroaches, and other household pests. Additionally, N-(2-chlorobenzyl)-N'-(3-methylbutyl)ethanediamide has been studied for its potential use in controlling insecticide-resistant pests.
Eigenschaften
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-(3-methylbutyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-10(2)7-8-16-13(18)14(19)17-9-11-5-3-4-6-12(11)15/h3-6,10H,7-9H2,1-2H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKFIBHCJWUMEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NCC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{3-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4721317.png)
![1-({1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4721324.png)

![1-(5-chloro-2-methylphenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B4721335.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B4721341.png)
![8-[(4-methylphenyl)sulfonyl]-3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B4721344.png)
![N-(2-methoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4721347.png)

![N-(4-isopropylphenyl)-2-[2-oxo-4-(1-piperidinylcarbonyl)-1(2H)-quinolinyl]acetamide](/img/structure/B4721370.png)

![7-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4721385.png)
![methyl 2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4721387.png)
![4-[(1H-benzimidazol-2-ylmethyl)thio]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B4721405.png)
![4-methyl-3,5-bis(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B4721413.png)